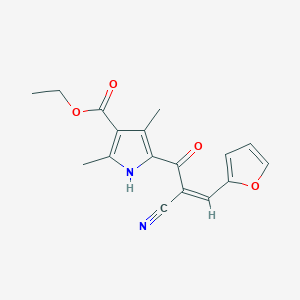
(Z)-5-(2-シアノ-3-(フラン-2-イル)アクリロイル)-2,4-ジメチル-1H-ピロール-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体は、その抗菌特性のために注目を集めています。研究者らは、グラム陽性菌とグラム陰性菌の両方に対するこの化合物の抗菌性を調査してきました。 そのユニークな化学構造は、細菌の細胞壁や必須酵素を阻害する可能性があり、新規抗生物質の有望な候補となっています .
抗癌の可能性
フラン含有化合物は、抗癌効果を含む、さまざまな生物学的活性を示すことがよくあります。研究者らは、細胞株に対する本化合物の影響を調査し、その細胞毒性、アポトーシス誘導特性、および補助療法としての可能性を評価してきました。 その正確な作用機序を解明するためには、さらなる研究が必要です .
抗炎症および鎮痛特性
フランは、その抗炎症および鎮痛効果で知られています。本化合物は、炎症経路を調節する可能性があり、関節炎、神経障害性疼痛、およびその他の炎症性疾患などの疾患に関連する可能性があります。 前臨床研究では有望な結果が示されていますが、臨床試験は検証のために必要です .
抗ウイルス活性
抗ウイルス薬の世界的な重要性を考えると、研究者らは、フラン誘導体をウイルス複製を阻害する可能性のある物質として調査してきました。本化合物は、特定のウイルス酵素またはタンパク質を標的にし、ウイルスの増殖を阻害する可能性があります。 さまざまなウイルス(例:インフルエンザ、ヘルペス)に対する有効性の調査は、現在も進行中です .
抗潰瘍および胃保護効果
フランは、その胃保護特性について調査されてきました。本化合物は、胃粘膜を保護し、潰瘍形成を軽減し、組織修復を促進する可能性があります。 これらの効果は、消化性潰瘍および関連する胃腸疾患の治療に役立つ可能性があります .
その他の用途
上記分野以外にも、研究者らは、フラン誘導体を利尿薬、筋弛緩薬、および抗不安薬として調査してきました。 さらに、バイオベースの材料や燃料の構成要素としての本化合物の可能性は、関心を集めています .
生物活性
(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a furan moiety and a cyano group, which are known to enhance pharmacological properties. This article provides an overview of the biological activity of this compound, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is C15H16N2O4. The compound's structure features a pyrrole ring substituted with various functional groups that contribute to its reactivity and biological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. The biological activity of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was evaluated against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | E. coli | 15 |
| (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 22 |
| Control (Ampicillin) | S. aureus | 20 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Antitumor Activity
The antitumor potential of pyrrole derivatives has also been explored. A study focusing on the cytotoxic effects of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate on various cancer cell lines revealed promising results.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
The IC50 values indicate that the compound is particularly effective against A549 lung cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Pyrrole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can inhibit pro-inflammatory cytokines.
Table 3: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 45 |
| IL-6 | 10 | 50 |
| IL-1 beta | 10 | 40 |
The compound effectively reduces the levels of TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrrole derivatives for their biological activities. Among them, (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was identified as a lead compound due to its balanced profile of antimicrobial and antitumor activities .
Another investigation focused on the structure–activity relationship (SAR) among pyrrole derivatives revealed that modifications at the furan and cyano positions significantly influenced biological activity. This underscores the importance of molecular design in enhancing therapeutic efficacy .
特性
IUPAC Name |
ethyl 5-[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)14-10(2)15(19-11(14)3)16(20)12(9-18)8-13-6-5-7-23-13/h5-8,19H,4H2,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVDAOROVSJKB-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(=CC2=CC=CO2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)/C(=C\C2=CC=CO2)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














